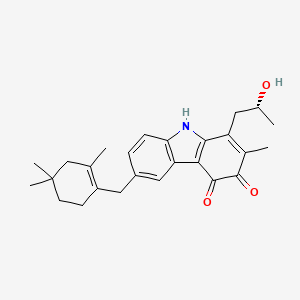
Lavanduquinocin
説明
Lavanduquinocin is a carbazole-3,4-quinone alkaloid first isolated from Streptomyces viridochromogenes 2492-SVS3 . Its structure comprises a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at position 1, and a monoterpenoidal β-cyclolavandulyl side chain at position 6 . This compound exhibits potent neuroprotective activity, protecting neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity (EC50 = 15.5 nM) and apoptosis induced by glutathione depletion .
Synthetically, this compound is prepared via transition metal-mediated strategies. Key steps include:
特性
分子式 |
C26H31NO3 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1 |
InChIキー |
OKMZLNWBACAZGV-OAHLLOKOSA-N |
異性体SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C |
正規SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C |
同義語 |
lavanduquinocin |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Lavanduquinocin belongs to a class of tricyclic carbazole-quinone alkaloids with neuroprotective and antioxidant activities. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparative Insights
Structural Variations: Side Chains: this compound’s β-cyclolavandulyl group distinguishes it from Carquinostatin A’s prenyl chain and Neocarazostatin B’s simpler aliphatic chain. These side chains influence solubility and target interactions . Quinone Position: this compound and Carquinostatin A are 3,4-quinones, whereas Neocarazostatin B and Carbazoquinocin C are 1,4-quinones.
Biological Activity: this compound’s EC50 (15.5 nM) surpasses Carquinostatin A’s activity (0.8 µM), likely due to enhanced membrane permeability from the β-cyclolavandulyl group . Both this compound and Carbazoquinocin C mitigate oxidative stress via quinone-mediated electron transfer, but this compound’s neuroprotection is better characterized .
Synthetic Approaches: Metal Catalysis: this compound and Carbazoquinocin C utilize iron for carbazole cyclization, whereas Carquinostatin A relies on prenyl bromide coupling . Yield Optimization: this compound’s synthesis achieves higher yields (68%) compared to Carquinostatin A, which requires multi-step purification .
Research Significance and Gaps
- Therapeutic Potential: this compound’s low EC50 positions it as a lead compound for neurodegenerative drug development .
- Synthetic Scalability: The nickel-mediated coupling step in this compound synthesis is efficient but requires rare metal catalysts, raising cost concerns .
- Comparative Studies : Direct in vivo comparisons of these compounds are lacking. Future work should assess bioavailability and toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


